molecular formula C34H38O6 B570410 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol CAS No. 78136-16-0

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol

Cat. No.: B570410
CAS No.: 78136-16-0
M. Wt: 542.672
InChI Key: MQOUZFJJURBWAX-PSWJWLENSA-N
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Description

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a chemical compound known for its unique structure and properties. It is a derivative of L-iditol, where the hydroxyl groups are replaced by phenylmethyl groups. This modification imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol typically involves the protection of hydroxyl groups followed by benzylation. A common method includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of L-iditol are protected using a suitable protecting group such as acetyl or benzyl groups.

    Benzylation: The protected L-iditol is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzylidene derivatives.

    Reduction: Regeneration of L-iditol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol involves its interaction with various molecular targets. The phenylmethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5-Tetrakis-O-(trimethylsilyl)-L-iditol
  • 1,3,4,5-Tetrakis-O-(methyl)-L-iditol
  • 1,3,4,5-Tetrakis-O-(ethyl)-L-iditol

Uniqueness

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties such as increased hydrophobicity and stability. This makes it more suitable for applications requiring these specific characteristics compared to its analogs.

Properties

CAS No.

78136-16-0

Molecular Formula

C34H38O6

Molecular Weight

542.672

IUPAC Name

(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1

InChI Key

MQOUZFJJURBWAX-PSWJWLENSA-N

SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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